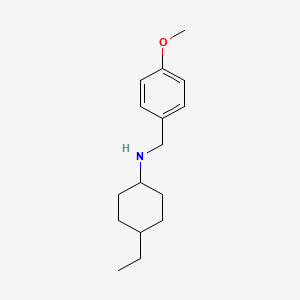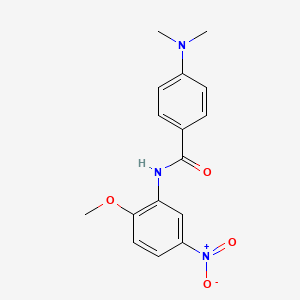
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione, also known as MMID, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMID is a member of the indene-1,3-dione family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has been found to exhibit various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and cancer cell proliferation. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione in lab experiments is its potent biological activity, which makes it a valuable tool for studying various signaling pathways and disease mechanisms. However, one of the limitations of using 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione research. One potential area of interest is the development of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione and its potential use in the modulation of various signaling pathways. Additionally, the development of new synthesis methods for 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione and its derivatives may lead to the discovery of new biological activities and applications.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione involves the reaction of 4-methoxybenzaldehyde with dimethyl malonate in the presence of a base, followed by the condensation of the resulting product with 2-methylindan-1,3-dione. The reaction yields 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione as a yellow solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has shown promising results in various scientific research applications. It has been found to possess potent antioxidant, anti-inflammatory, and anticancer activities. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-2-methylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-17(11-7-9-12(20-2)10-8-11)15(18)13-5-3-4-6-14(13)16(17)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTYSTMPEYQFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-methylindene-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)
![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)


![2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5730392.png)



![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)

![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)

